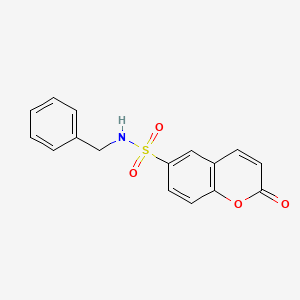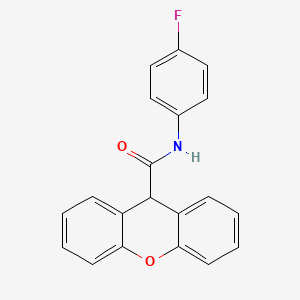
N-benzyl-2-oxo-2H-chromene-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-2-oxo-2H-chromene-6-sulfonamide is a useful research compound. Its molecular formula is C16H13NO4S and its molecular weight is 315.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.05652907 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N-benzyl-2-oxo-2H-chromene-6-sulfonamide primarily targets α-amylase , α-glycosidase , and PPAR-γ . These targets play a crucial role in the regulation of glucose metabolism and insulin sensitivity, making them important targets for the treatment of diabetes .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It exhibits inhibitory activity against α-amylase and α-glycosidase, enzymes that play a key role in the breakdown of carbohydrates into glucose . By inhibiting these enzymes, the compound slows down the digestion of carbohydrates, reducing the rate at which glucose is absorbed into the bloodstream .
In addition, the compound also exhibits potential PPAR-γ activity . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose metabolism. Activation of PPAR-γ improves insulin sensitivity, making it a valuable target for the treatment of type 2 diabetes .
Biochemical Pathways
By inhibiting α-amylase and α-glycosidase, this compound affects the carbohydrate digestion pathway, slowing down the breakdown of complex carbohydrates into glucose . This leads to a slower release of glucose into the bloodstream after a meal, helping to control postprandial blood glucose levels .
The activation of PPAR-γ by the compound influences the adipogenesis pathway, promoting the differentiation of pre-adipocytes into adipocytes . This leads to an increase in the number of adipocytes that can store fat, thereby reducing the level of free fatty acids in the bloodstream. This, in turn, improves insulin sensitivity .
Pharmacokinetics
The in silico ADMET prediction for this compound indicates that the compound has an acceptable range of oral bioavailability and drug-likeness . This suggests that the compound can be effectively absorbed into the bloodstream when taken orally, and it possesses characteristics that make it suitable to be developed into a drug .
Result of Action
The inhibition of α-amylase and α-glycosidase by this compound results in a slower digestion of carbohydrates, leading to a more gradual increase in blood glucose levels after a meal . This can help to control postprandial hyperglycemia, a common issue in individuals with diabetes .
The activation of PPAR-γ by the compound promotes adipogenesis, leading to an increase in the number of adipocytes . This can help to improve insulin sensitivity, as a reduction in the level of free fatty acids in the bloodstream can enhance the body’s response to insulin .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the absorption of the compound, potentially influencing its bioavailability . Additionally, factors such as the presence of other medications, the individual’s metabolic rate, and their overall health status can also influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
N-benzyl-2-oxochromene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c18-16-9-6-13-10-14(7-8-15(13)21-16)22(19,20)17-11-12-4-2-1-3-5-12/h1-10,17H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVQPCKEMAZSNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359057 |
Source


|
| Record name | 2H-1-Benzopyran-6-sulfonamide, 2-oxo-N-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84015-70-3 |
Source


|
| Record name | 2H-1-Benzopyran-6-sulfonamide, 2-oxo-N-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![BENZYL 2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)ACETATE](/img/structure/B5856020.png)
![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5856024.png)

![7-[(4-ETHENYLPHENYL)METHOXY]-3,4-DIMETHYL-2H-CHROMEN-2-ONE](/img/structure/B5856046.png)

![4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5856065.png)
![4-hydroxy-N'-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B5856068.png)

![1-benzyl-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B5856087.png)
